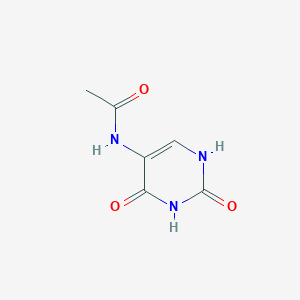
N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C6H7N3O3 and its molecular weight is 169.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the prominent applications of N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide derivatives is their role as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is crucial in DNA repair mechanisms, and its inhibition has been shown to enhance the effectiveness of chemotherapy in BRCA1/2-mutant cancers. Research indicates that compounds derived from this scaffold exhibit significant inhibitory activity against PARP-1, with some showing IC50 values in the nanomolar range .
Table 1: Inhibitory Potency of this compound Derivatives
1.2 Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies have reported that certain derivatives possess activity against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial DNA synthesis and repair pathways .
2.1 Mechanism of Action
The mechanism by which this compound exerts its effects primarily involves the inhibition of PARP enzymes, leading to the accumulation of DNA damage in cancer cells. This synthetic lethality is particularly effective in cells deficient in homologous recombination repair mechanisms .
2.2 Pharmacokinetic Properties
Pharmacokinetic studies indicate that many derivatives of this compound exhibit favorable absorption characteristics and low hepatotoxicity levels. However, variations exist among different derivatives regarding their ability to penetrate biological barriers and their solubility profiles .
Table 2: Pharmacokinetic Properties of Selected Derivatives
| Compound | Human Intestinal Absorption | Aqueous Solubility | Hepatotoxicity Level |
|---|---|---|---|
| S2 | Good | Low | Moderate |
| S7 | Moderate | Low | Low |
Case Studies
3.1 Case Study: Development of PARP Inhibitors
A series of studies have synthesized various derivatives based on the this compound scaffold to evaluate their efficacy as PARP inhibitors. In one study, several compounds were tested against MCF-7 and HCT116 cell lines, showing promising results where some compounds significantly inhibited cell proliferation at low concentrations .
3.2 Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of modified pyrimidine derivatives against clinical isolates of resistant bacterial strains. The results demonstrated that certain compounds exhibited potent antibacterial effects, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
Propiedades
Número CAS |
40769-79-7 |
|---|---|
Fórmula molecular |
C6H7N3O3 |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3/c1-3(10)8-4-2-7-6(12)9-5(4)11/h2H,1H3,(H,8,10)(H2,7,9,11,12) |
Clave InChI |
QJZBKZCJXPJZED-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CNC(=O)NC1=O |
SMILES canónico |
CC(=O)NC1=CNC(=O)NC1=O |
Key on ui other cas no. |
40769-79-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















